molecular formula C31H29FN4O6 B1436769 5'-O-Dmt-2'-fluoro-2'-deoxyinosine CAS No. 1951424-83-1

5'-O-Dmt-2'-fluoro-2'-deoxyinosine

Cat. No.: B1436769
CAS No.: 1951424-83-1
M. Wt: 572.6 g/mol
InChI Key: QDCBEGXXNGZTON-QNYAKKFESA-N
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Description

5’-O-Dmt-2’-fluoro-2’-deoxyinosine is a chemically modified nucleoside. It is utilized in oligonucleotide synthesis to enhance stability and specificity. The 2’-fluoro modification increases resistance to enzymatic degradation, while inosine’s ability to base-pair with adenine, cytosine, and uracil provides flexibility in nucleic acid interactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes fluorination at the 2’ position. The 5’-O-Dmt group is introduced to protect the hydroxyl group during subsequent reactions. The reaction conditions often involve the use of anhydrous solvents and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine is carried out in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced under stringent quality control measures. The production process includes large-scale synthesis, purification, and quality assurance to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5’-O-Dmt-2’-fluoro-2’-deoxyinosine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Used to introduce the fluorine atom at the 2’ position.

    Protecting Groups: Such as the 5’-O-Dmt group, to protect reactive hydroxyl groups during synthesis.

Major Products Formed

The major products formed from these reactions include various derivatives of 5’-O-Dmt-2’-fluoro-2’-deoxyinosine, which can be further utilized in oligonucleotide synthesis and other applications.

Scientific Research Applications

5’-O-Dmt-2’-fluoro-2’-deoxyinosine is integral in developing oligonucleotides for therapeutic applications, such as antisense oligonucleotides and small interfering RNAs (siRNAs). It supports research into nucleic acid structure, function, and hybridization properties. The compound’s enhanced stability and specificity make it valuable in various fields, including:

    Chemistry: Used in the synthesis of stable and specific oligonucleotides.

    Biology: Facilitates the study of nucleic acid interactions and functions.

    Medicine: Integral in developing therapeutic oligonucleotides for treating genetic disorders.

    Industry: Used in the production of high-quality oligonucleotides for research and therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-5’-O-Dmt-2’-deoxyinosine-3’-CE-phosphoramidite: Another modified nucleoside used in oligonucleotide synthesis.

    5-Fluoro-2’-deoxycytidine: A fluoropyrimidine nucleoside analog used as a DNA methyltransferase inhibitor.

Uniqueness

5’-O-Dmt-2’-fluoro-2’-deoxyinosine is unique due to its combination of the 2’-fluoro modification and the 5’-O-Dmt protecting group. This combination enhances the compound’s stability and specificity, making it particularly valuable in therapeutic oligonucleotide synthesis.

Properties

IUPAC Name

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38)/t24-,25-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBEGXXNGZTON-QNYAKKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5'-O-Dmt-2'-fluoro-2'-deoxyinosine
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5'-O-Dmt-2'-fluoro-2'-deoxyinosine
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5'-O-Dmt-2'-fluoro-2'-deoxyinosine
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5'-O-Dmt-2'-fluoro-2'-deoxyinosine
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